9H-Xanthen-9-one, 2-azido-
Description
9H-Xanthen-9-one, 2-azido- (CAS: Not explicitly provided in evidence) is a xanthone derivative characterized by an azide (-N₃) functional group at the C2 position of the tricyclic xanthen-9-one scaffold. Xanthone (9H-xanthen-9-one) itself consists of a planar, conjugated system with two benzene rings fused to a central pyranone ring, as confirmed by X-ray diffraction studies . The azide substitution introduces unique reactivity and electronic properties, distinguishing it from other xanthone derivatives. Azides are pivotal in "click chemistry" (e.g., Huisgen cycloaddition), enabling applications in bioconjugation and drug discovery .
Properties
CAS No. |
20377-04-2 |
|---|---|
Molecular Formula |
C13H7N3O2 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-azidoxanthen-9-one |
InChI |
InChI=1S/C13H7N3O2/c14-16-15-8-5-6-12-10(7-8)13(17)9-3-1-2-4-11(9)18-12/h1-7H |
InChI Key |
JLIODYYXUMWYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-azido- typically involves the introduction of an azido group to the xanthone core. One common method is the nucleophilic substitution reaction where a halogenated xanthone derivative reacts with sodium azide. For example, 2-bromo-9H-xanthen-9-one can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 9H-Xanthen-9-one, 2-azido-.
Industrial Production Methods
Industrial production of 9H-Xanthen-9-one, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azido group at the 2-position participates in nucleophilic substitutions. A common synthesis route involves replacing a leaving group (e.g., halogen) on a xanthone precursor with sodium azide (NaN₃):
Reaction Example :
2-Chloro-9H-xanthen-9-one + NaN₃ → 2-Azido-9H-xanthen-9-one + NaCl
Conditions :
-
Temperature: 60°C
-
Solvent: Dimethylformamide (DMF)
-
Time: 8–12 hours
-
Yield: 75–85%
Key Observations :
-
FTIR confirmation: Disappearance of C-Cl stretch (~650 cm⁻¹) and appearance of N₃ asymmetric stretch (~2100 cm⁻¹) .
-
Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
Thermal Decomposition
Controlled heating induces azide decomposition, generating reactive nitrene intermediates:
Reaction Pathway :
2-Azido-9H-xanthen-9-one → 2-Nitrene-9H-xanthen-9-one + N₂↑
Conditions :
-
Temperature: 100–120°C
-
Solvent: Toluene
-
Time: 1–2 hours
Applications :
-
Nitrenes undergo insertion into C-H bonds or dimerize to form azo compounds.
Reduction to Amine Derivatives
Catalytic hydrogenation reduces the azido group to an amine:
Reaction Example :
2-Azido-9H-xanthen-9-one + H₂ → 2-Amino-9H-xanthen-9-one
Conditions :
Characterization :
Photochemical Reactions
UV irradiation triggers azide decomposition, enabling site-specific modifications:
Experimental Setup :
-
Wavelength: 254 nm
-
Solvent: Acetonitrile
-
Time: 30 minutes
Outcomes :
-
Generation of nitrene radicals for polymer crosslinking.
-
Applications in photolithography and material science.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
9H-Xanthen-9-one, 2-azido- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthone core’s photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2-azido- involves its interaction with biological targets through the azido group. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. Additionally, the xanthone core can interact with various cellular pathways, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Xanthone Derivatives
Key Comparative Analysis
Substituent Effects on Reactivity: The azide group in 2-azido-xanthone confers unique reactivity, enabling participation in 1,3-dipolar cycloadditions to form triazoles, a feature absent in methyl-, hydroxy-, or methoxy-substituted analogs . In contrast, electron-donating groups (e.g., -CH₃ in 3,6-dimethylxanthone) increase lipophilicity, affecting solubility and membrane permeability .
Biological Activity: SIRT2 Inhibition: Piperazine- and amine-substituted derivatives (e.g., Compound 4) exhibit moderate to strong SIRT2 inhibition (48.5–93.2%), attributed to hydrogen bonding and steric interactions with the enzyme’s active site . The azide group’s impact on such activity remains unexplored but could modulate binding via polarity or steric effects. Antioxidant Potential: Hydroxy-substituted xanthones (e.g., 1-hydroxyxanthone) demonstrate radical scavenging activity due to phenolic -OH groups, a property less relevant to azide derivatives .
Synthetic Routes: 2-azido-xanthone may be synthesized via nucleophilic substitution of a halogenated precursor with sodium azide (NaN₃), analogous to the synthesis of 2-azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone . This contrasts with copper-mediated complexation methods used for amino- or hydroxy-substituted xanthones .
Physical and Safety Profiles :
- Stability : Azides are thermally sensitive and may pose explosion risks under friction or heat, necessitating cautious handling compared to stable derivatives like methylxanthones .
- Solubility : Azide substitution likely reduces aqueous solubility compared to polar hydroxy or amine derivatives but enhances organic-phase compatibility.
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